1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl- is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl- involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine, carboxylic acids, and sulfonyl chlorides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-methyl-
- 1H-Pyrazole-4-carboxylic acid, 3-amino-1-methyl-
- 1H-Pyrazole-4-carboxylic acid, 5-chloro-1-methyl-
Compared to these compounds, 1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl- is unique due to the presence of the sulfonylamino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1152497-51-2 |
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Molecular Formula |
C11H10ClN3O4S |
Molecular Weight |
315.73 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)sulfonylamino]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O4S/c1-15-10(9(6-13-15)11(16)17)14-20(18,19)8-4-2-3-7(12)5-8/h2-6,14H,1H3,(H,16,17) |
InChI Key |
UQPCMZKCVDHJMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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